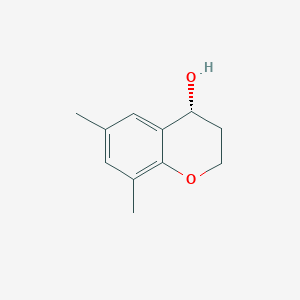

(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often found in natural products

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclization reaction where a suitable phenol derivative undergoes intramolecular cyclization in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

Nanotechnology

The compound's properties make it suitable for incorporation into nanoparticle formulations aimed at drug delivery systems. Nanoparticles coated with benzopyran derivatives can enhance the bioavailability of therapeutic agents and improve targeting to specific tissues.

Case Study : Research has shown that lipid-coated nanoparticles can be functionalized with benzopyran derivatives to improve their pharmacokinetics and therapeutic efficacy . This approach can be particularly beneficial in cancer treatment where targeted delivery minimizes side effects.

Material Science

The structural features of (4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol allow for its use in developing new materials with enhanced properties. Its application in polymer science could lead to the creation of materials with unique optical or mechanical characteristics.

Case Study : A recent investigation into polymer composites incorporating benzopyran derivatives revealed improved mechanical strength and thermal stability . Such advancements could pave the way for innovative applications in packaging and construction materials.

Data Table of Applications

Mécanisme D'action

The mechanism of action of (4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects may involve the modulation of inflammatory pathways and cytokine production.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4R,6S)-2-Dihydromenisdaurilide: A butenolide known for its antiviral properties, particularly against hepatitis C virus

Pyrrolopyrazine derivatives: Nitrogen-containing heterocycles with diverse biological activities.

Uniqueness

(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development.

Activité Biologique

(4R)-6,8-dimethyl-3,4-dihydro-2H-1-benzopyran-4-ol, with the molecular formula C11H14O2 and CAS number 1568060-65-0, is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic potential.

| Property | Value |

|---|---|

| Molecular Formula | C11H14O2 |

| Molecular Weight | 178.23 g/mol |

| CAS Number | 1568060-65-0 |

| Structure | Structure |

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . This property is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. Studies have shown that compounds with similar structures often demonstrate robust antioxidant effects, which are crucial in preventing cellular damage associated with chronic diseases.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties . It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and reducing oxidative stress markers. This activity suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound against glutamate-induced neurotoxicity in neuronal cell lines. The compound demonstrated protective effects by maintaining cellular viability and reducing apoptosis in neuronal cells exposed to neurotoxic agents.

The biological activity of this compound is believed to involve several mechanisms:

- Free Radical Scavenging : The compound can donate electrons to free radicals, neutralizing them and preventing oxidative damage.

- Cytokine Modulation : It may inhibit the production of cytokines associated with inflammation.

- Calcium Homeostasis : By influencing calcium signaling pathways, it may help protect neuronal cells from excitotoxicity.

Case Studies

-

Neuroprotection Against Glutamate Toxicity :

- A study assessed the effect of this compound on HT22 cells exposed to glutamate. The compound improved cell viability significantly compared to control groups.

- IC50 values indicated effective neuroprotection at concentrations as low as 25 µM.

-

Inflammation Model :

- In a rat model of inflammation, administration of the compound resulted in a marked reduction in paw edema and inflammatory cytokine levels compared to untreated controls.

Comparative Analysis with Related Compounds

Propriétés

IUPAC Name |

(4R)-6,8-dimethyl-3,4-dihydro-2H-chromen-4-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-7-5-8(2)11-9(6-7)10(12)3-4-13-11/h5-6,10,12H,3-4H2,1-2H3/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOKVBOJMBLIJT-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(CCO2)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C2C(=C1)[C@@H](CCO2)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.